molecular formula C18H19NO3S B5836581 ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE

ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B5836581
M. Wt: 329.4 g/mol
InChI Key: YOZNCDNTOJHKNV-UHFFFAOYSA-N
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Description

ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a benzylsulfanyl group and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanylthiourea.

    Acylation: The benzylsulfanylthiourea is then acylated with ethyl 3-aminobenzoate to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-benzylated products.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used in studies involving enzyme inhibition and protein binding.

    Materials Science: It can be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE involves its interaction with biological targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The acetamido group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-CYANOACETAMIDO BENZOATE: Similar in structure but contains a cyano group instead of a benzylsulfanyl group.

    ETHYL 2-(BENZOYLAMINO)BENZOATE: Contains a benzoylamino group instead of an acetamido group.

Uniqueness

ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-[(2-benzylsulfanylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-2-22-18(21)15-9-6-10-16(11-15)19-17(20)13-23-12-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZNCDNTOJHKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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